Pomalidomide

Multiple Myeloma Relapsed/Refractory Phase 3 Clinical Trial

Pomalidomide is the only IMiD with proven survival benefit in lenalidomide/bortezomib-refractory MM (MM-003 trial). Its high CRBN affinity (IC50=153.9 nM) makes it the superior E3 ligase ligand for PROTAC design versus lenalidomide. Unlike lenalidomide, it requires no dose adjustment in renal impairment and carries a lower VTE risk. Ideal for RRMM trials, targeted protein degradation, and compassionate use in renally compromised patients.

Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
CAS No. 19171-19-8
Cat. No. B1683931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide
CAS19171-19-8
Synonyms3-aminio-phthalimido-glutarimide
3-aminophthalimidoglutarimide
S-3-amino-phthalimido-glutarimide
S-3APG
Molecular FormulaC13H11N3O4
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
InChIInChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)
InChIKeyUVSMNLNDYGZFPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilityLimited to low solubility into organic solvents ... low solubility in all pH solutions (about 0.01 mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pomalidomide (CAS 19171-19-8) Procurement Guide: A Third-Generation IMiD for Lenalidomide-Refractory Multiple Myeloma


Pomalidomide is a third-generation immunomodulatory imide drug (IMiD) and a direct structural analog of thalidomide, distinguished by its potent cereblon (CRBN) E3 ubiquitin ligase modulation [1]. It is indicated for the treatment of relapsed and refractory multiple myeloma (RRMM) in patients who have received at least two prior therapies including lenalidomide and a proteasome inhibitor, and whose disease progressed on or within 60 days of the last treatment [2]. Its therapeutic effect is mediated through CRBN-dependent degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to downregulation of c-Myc and IRF4, and subsequent inhibition of myeloma cell proliferation and induction of apoptosis [3].

Why Pomalidomide Cannot Be Substituted by Generic Lenalidomide or Thalidomide: Evidence-Based Differentiation


Despite their common CRBN-binding mechanism, pomalidomide, lenalidomide, and thalidomide exhibit clinically significant differences in potency, resistance profile, safety, and pharmacokinetics that preclude simple therapeutic interchange. Lenalidomide-resistant myeloma cells often remain sensitive to pomalidomide due to differential CRBN engagement and downstream substrate degradation kinetics [1]. Furthermore, pomalidomide demonstrates a superior safety profile with respect to venous thromboembolism (VTE) risk [2] and is not substantially affected by renal impairment, unlike lenalidomide, which requires dose adjustment [3]. The following quantitative evidence underscores why pomalidomide must be considered a distinct procurement entity rather than a generic alternative.

Pomalidomide (CAS 19171-19-8) Quantitative Differentiation Evidence vs. Lenalidomide and Thalidomide


Clinical Efficacy in Lenalidomide-Refractory Multiple Myeloma: MM-003 Phase 3 Trial Data

In the pivotal MM-003 trial (NCT01311687) enrolling patients with RRMM who had failed bortezomib and lenalidomide, pomalidomide (4 mg/day, days 1-21 of 28-day cycle) plus low-dose dexamethasone demonstrated a statistically significant improvement in progression-free survival (PFS) and overall survival (OS) compared to high-dose dexamethasone alone [1]. This trial serves as the regulatory benchmark establishing pomalidomide's efficacy in a lenalidomide-refractory population, a setting where lenalidomide itself is no longer effective.

Multiple Myeloma Relapsed/Refractory Phase 3 Clinical Trial

Cereblon (CRBN) Binding Affinity and Substrate Degradation Kinetics

Pomalidomide binds to cereblon (CRBN) with higher affinity than lenalidomide and thalidomide, as measured by a competitive protein binding assay displacing a Cy5-labeled cereblon-binding compound [1]. Furthermore, the rate of CRL4CRBN substrate degradation of Ikaros (IKZF1) and Aiolos (IKZF3) is faster with pomalidomide than with lenalidomide, which correlates with more potent growth inhibition in myeloma cells [2].

Cereblon Binding IMiD Potency IKZF1/IKZF3 Degradation

Safety Profile Differentiation: Lower Risk of Venous Thromboembolism (VTE)

A pharmacovigilance analysis of the FDA Adverse Event Reporting System (FAERS) covering 9,968 thalidomide, 231,926 lenalidomide, and 55,066 pomalidomide adverse event reports revealed a lower risk of venous thromboembolism (VTE) for pomalidomide compared to both thalidomide and lenalidomide [1]. Pneumonia, sepsis, and renal failure were common risk factors for death across all IMiDs, but the VTE signal was significantly attenuated for pomalidomide.

Pharmacovigilance Adverse Events Thrombosis

Pharmacokinetic Advantage in Renal Impairment

Unlike lenalidomide, whose clearance is significantly reduced in patients with renal impairment necessitating dose adjustment, pomalidomide's pharmacokinetics are not substantially affected by renal dysfunction [1]. Pomalidomide undergoes extensive hepatic metabolism prior to excretion, minimizing its reliance on renal clearance pathways.

Renal Impairment Pharmacokinetics Drug Clearance

Pomalidomide (CAS 19171-19-8) High-Value Procurement and Research Application Scenarios


Clinical Trials for Lenalidomide-Refractory Multiple Myeloma

Based on the MM-003 trial evidence [1], pomalidomide is the only IMiD with proven survival benefit in patients whose disease has progressed on lenalidomide and bortezomib. Procurement for investigator-initiated trials or industry-sponsored studies in the RRMM setting should prioritize pomalidomide as the active comparator or backbone therapy. This is particularly critical for trials evaluating novel combinations in triple-class refractory populations.

Drug Discovery and Chemical Biology: PROTAC Development

Pomalidomide's high CRBN binding affinity (IC50 = 153.9 nM) [2] makes it a superior E3 ligase ligand for the design of proteolysis-targeting chimeras (PROTACs). Compared to lenalidomide (IC50 = 268.6 nM), pomalidomide-based PROTACs may achieve more efficient target degradation at lower concentrations. Procurement for chemical biology laboratories engaged in targeted protein degradation should favor pomalidomide as the CRBN-recruiting moiety.

Real-World Maintenance Therapy in Newly Diagnosed Multiple Myeloma

Emerging real-world data demonstrate that pomalidomide maintenance yields a 2-year PFS rate of 81.4% in NDMM patients [3], with a favorable tolerability profile compared to lenalidomide, particularly regarding non-hematological side effects [3]. Procurement for large-scale healthcare systems should consider pomalidomide as an alternative to lenalidomide maintenance, especially in patients with pre-existing neuropathy or renal impairment.

Compassionate Use Programs for Renal-Impaired Myeloma Patients

Given that pomalidomide's pharmacokinetics are unaffected by renal impairment [4], while lenalidomide requires dose adjustment and carries a higher risk of toxicity in this setting, pomalidomide is the IMiD of choice for compassionate use or named-patient programs targeting the 20-30% of myeloma patients with significant renal dysfunction. Procurement should be aligned with the renal safety advantage documented in the literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.